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molecular formula C8H18O3S B1201126 1-Octanesulfonic acid CAS No. 3944-72-7

1-Octanesulfonic acid

Cat. No. B1201126
M. Wt: 194.29 g/mol
InChI Key: WLGDAKIJYPIYLR-UHFFFAOYSA-N
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Patent
US05739167

Procedure details

Following a procedure analogous to that of Example 1, octane-1-sulphonic acid and desferrioxamine-B are reacted to give the octane-1-sulphonate salt of desferrioxamine-B. Mp 144° C. C33H66O11 N6S Calcd C: 52.50%, H:8.81%, N:11.13%, S:4.25%; Found C: 52.43%, H:8.75%, N:11.16%, S:4.18%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:9]([OH:12])(=[O:11])=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:13][C:14]([N:16]([OH:51])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH:22][C:23]([CH2:25][CH2:26][C:27]([N:29]([OH:50])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH:35][C:36]([CH2:38][CH2:39][C:40]([N:42]([OH:49])[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][NH2:48])=[O:41])=[O:37])=[O:28])=[O:24])=[O:15]>>[CH2:1]([S:9]([O-:12])(=[O:10])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:13][C:14]([N:16]([OH:51])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH:22][C:23]([CH2:25][CH2:26][C:27]([N:29]([OH:50])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH:35][C:36]([CH2:38][CH2:39][C:40]([N:42]([OH:49])[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][NH2:48])=[O:41])=[O:37])=[O:28])=[O:24])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)S(=O)(=O)[O-]
Name
Type
product
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05739167

Procedure details

Following a procedure analogous to that of Example 1, octane-1-sulphonic acid and desferrioxamine-B are reacted to give the octane-1-sulphonate salt of desferrioxamine-B. Mp 144° C. C33H66O11 N6S Calcd C: 52.50%, H:8.81%, N:11.13%, S:4.25%; Found C: 52.43%, H:8.75%, N:11.16%, S:4.18%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:9]([OH:12])(=[O:11])=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:13][C:14]([N:16]([OH:51])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH:22][C:23]([CH2:25][CH2:26][C:27]([N:29]([OH:50])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH:35][C:36]([CH2:38][CH2:39][C:40]([N:42]([OH:49])[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][NH2:48])=[O:41])=[O:37])=[O:28])=[O:24])=[O:15]>>[CH2:1]([S:9]([O-:12])(=[O:10])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:13][C:14]([N:16]([OH:51])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH:22][C:23]([CH2:25][CH2:26][C:27]([N:29]([OH:50])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH:35][C:36]([CH2:38][CH2:39][C:40]([N:42]([OH:49])[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][NH2:48])=[O:41])=[O:37])=[O:28])=[O:24])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)S(=O)(=O)[O-]
Name
Type
product
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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